molecular formula C20H22N4O5 B12161371 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide

Cat. No.: B12161371
M. Wt: 398.4 g/mol
InChI Key: MIAPEGYSSVCZEP-UHFFFAOYSA-N
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Description

The compound 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide is a complex organic molecule that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Chromen Core: The chromen core can be synthesized by the condensation of 7-methoxy-4-methylcoumarin with appropriate aldehydes under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be attached through a nucleophilic substitution reaction using tetrahydrofuran derivatives.

    Final Coupling: The final step involves coupling the chromen core with the triazole-tetrahydrofuran intermediate using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Purification Techniques: Utilizing chromatography and recrystallization to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide: can undergo various chemical reactions, including:

    Oxidation: The chromen core can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted chromen derivatives.

Scientific Research Applications

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide: has several scientific research applications:

    Medicinal Chemistry: Potential use as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide involves:

    Molecular Targets: The compound can target DNA, enzymes, and receptors involved in various biological pathways.

    Pathways Involved: It can inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-4-methylcoumarin: A simpler derivative with similar chromen core but lacking the triazole and tetrahydrofuran moieties.

    1,2,4-triazole derivatives: Compounds with similar triazole ring but different substituents.

    Tetrahydrofuran derivatives: Compounds with similar tetrahydrofuran ring but different functional groups.

Uniqueness

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide: is unique due to its combination of chromen, triazole, and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H22N4O5

Molecular Weight

398.4 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide

InChI

InChI=1S/C20H22N4O5/c1-11-8-18(26)29-16-10-15(27-2)12(9-13(11)16)5-6-17(25)21-20-22-19(23-24-20)14-4-3-7-28-14/h8-10,14H,3-7H2,1-2H3,(H2,21,22,23,24,25)

InChI Key

MIAPEGYSSVCZEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NNC(=N3)C4CCCO4

Origin of Product

United States

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